molecular formula C7H11BrN2S B13077719 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydrobromide

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydrobromide

Cat. No.: B13077719
M. Wt: 235.15 g/mol
InChI Key: WFPUHUVFCPZJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C7H11BrN2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide typically involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the benzo[d]thiazole ring. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide is unique due to its specific inhibitory activity against bacterial DNA gyrase B and its dual kinase inhibition properties. These characteristics make it a valuable compound for research in antibacterial drug development and cancer therapy .

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide

InChI

InChI=1S/C7H10N2S.BrH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H

InChI Key

WFPUHUVFCPZJLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.